2,2,2-Trifluoroacetic acid;2,4,6-trimethylpyridine
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Overview
Description
2,2,2-Trifluoroacetic acid and 2,4,6-trimethylpyridine are two distinct chemical compounds that are often studied together due to their unique properties and applications in various fields of science. 2,2,2-Trifluoroacetic acid is an organofluorine compound with the chemical formula CF₃CO₂H. It is a colorless liquid with a vinegar-like odor and is known for its strong acidity It is used in organic synthesis and as a solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroacetic acid is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction can be summarized as follows: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ] [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ]
2,4,6-Trimethylpyridine can be synthesized by the oxidation of the methyl groups with potassium permanganate, resulting in the formation of collidinic acid .
Industrial Production Methods
The industrial production of 2,2,2-Trifluoroacetic acid involves large-scale electrofluorination processes, which are efficient and cost-effective for producing high-purity acid . For 2,4,6-Trimethylpyridine, industrial methods often involve the use of catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroacetic acid undergoes various types of reactions, including:
Oxidation: It can be oxidized to form trifluoroperacetic acid.
Reduction: It can be reduced to form trifluoroethanol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
2,4,6-Trimethylpyridine can undergo:
Oxidation: The methyl groups can be oxidized to form pyridinetricarboxylic acid.
Dehydrohalogenation: It can be used in dehydrohalogenation reactions to remove hydrogen halides.
Common Reagents and Conditions
Common reagents for reactions involving 2,2,2-Trifluoroacetic acid include potassium permanganate for oxidation and lithium aluminum hydride for reduction . For 2,4,6-Trimethylpyridine, potassium permanganate is commonly used for oxidation reactions .
Major Products Formed
Major products formed from reactions involving 2,2,2-Trifluoroacetic acid include trifluoroperacetic acid and trifluoroethanol . For 2,4,6-Trimethylpyridine, major products include pyridinetricarboxylic acid .
Scientific Research Applications
2,2,2-Trifluoroacetic acid is widely used in organic chemistry as a strong acid catalyst and as a solvent for peptide synthesis . It is also used in the preparation of various fluorinated compounds, which are important in pharmaceuticals and agrochemicals . In biology, it is used for protein sequencing and purification .
2,4,6-Trimethylpyridine is used in organic synthesis as a base and as a solvent for various reactions . It is also used in the preparation of collidinic acid, which has applications in the synthesis of dyes and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroacetic acid involves its strong acidity, which allows it to act as a proton donor in various chemical reactions . The trifluoromethyl group stabilizes the conjugate base, making it a very strong acid .
2,4,6-Trimethylpyridine acts as a base in chemical reactions, accepting protons and facilitating various organic transformations . Its methyl groups provide steric hindrance, making it a less nucleophilic base compared to pyridine .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: Similar compounds include acetic acid, trichloroacetic acid, and perfluoroacetic acid.
2,4,6-Trimethylpyridine: Similar compounds include pyridine, 2,6-dimethylpyridine, and 3,5-dimethylpyridine.
Uniqueness
2,2,2-Trifluoroacetic acid is unique due to its strong acidity and the presence of the trifluoromethyl group, which imparts unique reactivity and stability to the compound . 2,4,6-Trimethylpyridine is unique due to its steric hindrance and its use as a base in organic synthesis .
Properties
CAS No. |
57313-93-6 |
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Molecular Formula |
C10H12F3NO2 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2,2,2-trifluoroacetic acid;2,4,6-trimethylpyridine |
InChI |
InChI=1S/C8H11N.C2HF3O2/c1-6-4-7(2)9-8(3)5-6;3-2(4,5)1(6)7/h4-5H,1-3H3;(H,6,7) |
InChI Key |
UJNKEPAMNODQCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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